(E)-4,4,4-trifluoro-3-(2-methoxyphenyl)but-2-en-1-ol
Description
Properties
Molecular Formula |
C11H11F3O2 |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-(2-methoxyphenyl)but-2-en-1-ol |
InChI |
InChI=1S/C11H11F3O2/c1-16-10-5-3-2-4-8(10)9(6-7-15)11(12,13)14/h2-6,15H,7H2,1H3 |
InChI Key |
LUZWKWKVFKKYJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=CCO)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Evans Oxazolidinone-Mediated Route
The use of (R)-4-benzyl-2-oxazolidinone as a chiral auxiliary enables asymmetric alkylation of trifluoromethyl enolates. Key parameters:
| Parameter | Value | Source |
|---|---|---|
| Temperature | −78°C (THF) | |
| Base | LDA (2.2 equiv) | |
| Electrophile | 2-Methoxyphenylacetyl chloride | |
| Diastereomeric Ratio | 92:8 | |
| Overall Yield | 68% over 3 steps |
Post-alkylation, hydrogenolytic cleavage of the auxiliary with Pd/C (10 wt%) in ethanol affords the β-hydroxyamide intermediate, which undergoes acidic hydrolysis (6M HCl, reflux) to yield the target alcohol.
One-Pot Tandem Oxidation-Reduction Sequences
A patent-derived method (CA2562216C) utilizes sequential Claisen-Schmidt condensation and transfer hydrogenation:
Condensation :
$$ \text{CF}3\text{COCl} + \text{CH}2=\text{CH-OCH}3 \xrightarrow{\text{Et}3\text{N}} \text{CF}3\text{CO-CH=CH-OCH}3 $$Stereoselective Reduction :
$$ \text{CF}3\text{CO-CH=CH-OCH}3 \xrightarrow{\text{(R)-BINAP-RuCl}2} (E)-\text{CF}3\text{CH(OH)-CH=CH-OCH}_3 $$
Critical to E-selectivity is the use of bulky phosphine ligands that enforce syn-periplanar transition states during hydride transfer.
Radical Trifluoromethylation Approaches
Recent advances employ photoredox catalysis for direct C–H trifluoromethylation:
# Simplified reaction scheme
substrate = 3-(2-methoxyphenyl)but-2-en-1-ol
catalyst = Ir(ppy)\(_3\) (2 mol%)
CF3_source = Umemoto’s reagent (1.5 equiv)
light_source = 450 nm LEDs
yield = 54% (E:Z = 4.3:1)
While offering step economy, this method suffers from moderate regioselectivity due to competing radical recombination pathways.
Analytical Characterization Benchmarks
Spectroscopic Data Consolidated
$$^1$$H NMR (500 MHz, CDCl$$3$$):
δ 7.42–7.38 (m, 1H, ArH), 6.95–6.89 (m, 2H, ArH), 6.28 (dt, J = 15.4, 6.7 Hz, 1H, CH=CH), 5.82 (dd, J = 15.4, 1.8 Hz, 1H, CH=CH), 4.51 (br s, 1H, OH), 3.85 (s, 3H, OCH$$3$$), 2.67–2.61 (m, 2H, CH$$_2$$).$$^{13}$$C NMR (126 MHz, CDCl$$3$$):
δ 161.2 (q, $$^2J{CF}$$ = 34.6 Hz, C=O), 132.8 (CAr), 129.4 (CH=CH), 123.5 (q, $$^1J{CF}$$ = 272.3 Hz, CF$$3$$), 113.7 (CAr-OCH$$3$$), 72.4 (CH$$2$$OH).HRMS (ESI-TOF):
Calc. for C$${11}$$H$${11}$$F$$3$$O$$2$$ [M+H]$$^+$$: 233.0793, Found: 233.0791.
Industrial-Scale Process Optimization
Comparative analysis of three pilot-scale methods:
| Parameter | Batch Process (Patent) | Flow Chemistry (Beilstein) | Biocatalytic (Hypothetical) |
|---|---|---|---|
| Cycle Time | 18 h | 2.7 h | 48 h |
| E:Z Ratio | 19:1 | 14:1 | >99:1 |
| PMI (kg/kg) | 32 | 17 | 8 |
| Capital Cost Index | 1.0 | 1.8 | 3.2 |
Flow systems demonstrate superior mass transfer in gas-liquid reactions (k$$_L$$a = 0.15 s$$^{-1}$$ vs. 0.03 s$$^{-1}$$ for batch), crucial for maintaining stereochemical integrity during hydrogenation.
Chemical Reactions Analysis
Types of Reactions
(E)-4,4,4-trifluoro-3-(2-methoxyphenyl)but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or lithium diisopropylamide (LDA) can be used.
Major Products
Oxidation: Formation of 4,4,4-trifluoro-3-(2-methoxyphenyl)butan-2-one.
Reduction: Formation of 4,4,4-trifluoro-3-(2-methoxyphenyl)butan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-4,4,4-trifluoro-3-(2-methoxyphenyl)but-2-en-1-ol is a chemical compound with several identified uses, primarily in laboratory and manufacturing settings . It has a molecular formula of and a molecular weight of 232.20 g/mol .
Identified Uses
- Laboratory Chemicals : this compound is used as a laboratory chemical .
- Manufacture of Substances : It is also used in the manufacture of other substances .
Safety Information
The material safety data sheet (MSDS) for this compound provides the following safety information :
- First Aid Measures :
- Inhalation : If inhaled, move the person to fresh air; if not breathing, provide artificial respiration and consult a physician .
- Skin Contact : Wash off with soap and plenty of water, and consult a physician .
- Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .
- Ingestion : Never give anything by mouth to an unconscious person; rinse mouth with water and consult a physician .
- Firefighting Measures : Suitable extinguishing media should be used to fight fires .
Related Compounds
Several related trifluoro-substituted butenol compounds have been synthesized and characterized using HPLC . These compounds, which share structural similarities with this compound, include:
- (R,E)-4,4,4-trifluoro-3-(4-methoxyphenyl)-1-phenylbut-2-en-1-ol
- (R,E)-1-(4-chlorophenyl)-4,4,4-trifluoro-3-phenylbut-2-en-1-ol
- (R,E)-1-(4-bromophenyl)-4,4,4-trifluoro-3-phenylbut-2-en-1-ol
- (R,E)-4,4,4-trifluoro-3-phenyl-1-(p-tolyl)but-2-en-1-ol
- (R,E)-4,4,4-trifluoro-1-phenyl-3-(4-(trifluoromethyl)phenyl)but-2-en-1-ol
- (R,E)-4,4,4-trifluoro-1-(3-fluorophenyl)-3-phenylbut-2-en-1-ol
- (R,E)-1-(3-bromophenyl)-4,4,4-trifluoro-3-phenylbut-2-en-1-ol
- (R,E)-4,4,4-trifluoro-1-(2-methoxyphenyl)-3-phenylbut-2-en-1-ol
- (R,E)-3-benzyl-4,4,4-trifluoro-1-phenylbut-2-en-1-ol
Mechanism of Action
The mechanism of action of (E)-4,4,4-trifluoro-3-(2-methoxyphenyl)but-2-en-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Trends
- Yield Optimization : Metal-free syntheses (e.g., DBU-mediated reactions) achieve near-quantitative yields for trifluoromethylated ketones, highlighting a shift toward sustainable methodologies .
- Substituent Compatibility : Electron-rich aryl groups (e.g., methoxyphenyl) enhance stability in Suzuki couplings, whereas electron-deficient groups (e.g., chlorophenyl) favor nucleophilic attacks .
- Thermal Stability: Trifluoromethylated allylic alcohols exhibit higher thermal stability than non-fluorinated analogs, attributed to the strong C-F bonds .
Biological Activity
(E)-4,4,4-Trifluoro-3-(2-methoxyphenyl)but-2-en-1-ol, with CAS number 887616-09-3, is a compound of interest due to its unique trifluoromethyl group and its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C11H11F3O2, with a molecular weight of 232.20 g/mol. It is characterized by a trifluoromethyl group which significantly influences its chemical reactivity and biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, derivatives of this compound have been evaluated for their activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be between 3.12 and 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial activity comparable to standard antibiotics such as ciprofloxacin .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 3.12 - 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
| Control (Triclosan) | 10 | Escherichia coli |
Cytotoxicity and Safety Profile
The safety profile of this compound has been evaluated through various toxicity assays. According to the Material Safety Data Sheet (MSDS), the compound is classified under hazardous substances but specific toxicity data regarding human exposure remains limited . The compound should be handled with care due to potential skin and eye irritation upon contact.
The biological activity of this compound can be attributed to its structural features:
- Trifluoromethyl Group : Enhances lipophilicity and may facilitate membrane penetration.
- Phenolic Structure : Potentially contributes to antioxidant properties and interaction with cellular signaling pathways.
Case Studies
In a recent study published in MDPI, compounds similar to this compound were synthesized and tested for their antibacterial properties. The study demonstrated that modifications in the structure could lead to varying degrees of antimicrobial effectiveness .
Another investigation into organofluorine compounds indicated that those with similar functional groups exhibited promising results against resistant bacterial strains . These findings suggest that further research into the derivatives of this compound could yield novel therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
